molecular formula C10H13ClN2O2 B11777611 Methyl 2-butyl-6-chloropyrimidine-4-carboxylate

Methyl 2-butyl-6-chloropyrimidine-4-carboxylate

Cat. No.: B11777611
M. Wt: 228.67 g/mol
InChI Key: YOQFGRJMNMFHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-butyl-6-chloropyrimidine-4-carboxylate typically involves the reaction of 2-chloropyrimidine-4-carboxylic acid with oxalyl chloride in dichloromethane and dimethylformamide. The reaction mixture is stirred at room temperature for 2 hours, followed by the addition of anhydrous methanol under ice bath conditions. The reaction is then transferred to room temperature for another 2 hours and concentrated under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-butyl-6-chloropyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted pyrimidine derivatives.

    Oxidation: Formation of oxidized pyrimidine compounds.

    Reduction: Formation of reduced pyrimidine derivatives.

Mechanism of Action

The mechanism of action of methyl 2-butyl-6-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It has been observed to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-butyl-6-chloropyrimidine-4-carboxylate stands out due to its unique butyl substitution, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable for specific chemical and pharmaceutical applications.

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 2-butyl-6-chloropyrimidine-4-carboxylate

InChI

InChI=1S/C10H13ClN2O2/c1-3-4-5-9-12-7(10(14)15-2)6-8(11)13-9/h6H,3-5H2,1-2H3

InChI Key

YOQFGRJMNMFHRB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=CC(=N1)Cl)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.